molecular formula C6H4Cl2N2OS B12912954 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride CAS No. 200000-17-5

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride

Cat. No.: B12912954
CAS No.: 200000-17-5
M. Wt: 223.08 g/mol
InChI Key: KOASFDHANLMFGZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride is a pyrimidine derivative featuring a chloro substituent at position 6, a methylsulfanyl (-SMe) group at position 2, and a reactive carbonyl chloride (-COCl) at position 4. Pyrimidine scaffolds are critical in medicinal and agrochemical research due to their structural versatility. The carbonyl chloride group renders this compound highly electrophilic, making it a valuable intermediate for synthesizing amides, esters, or other functionalized derivatives.

Properties

CAS No.

200000-17-5

Molecular Formula

C6H4Cl2N2OS

Molecular Weight

223.08 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride

InChI

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3

InChI Key

KOASFDHANLMFGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Starting Material : The process begins with 2-(methylsulfanyl)pyrimidine-4-carboxylic acid.
  • Chlorination : The carboxylic acid reacts with thionyl chloride under controlled conditions to form the corresponding acid chloride.
  • Purification : The crude product is purified by distillation or recrystallization to achieve high purity.

Reaction Conditions

  • Temperature: The reaction typically occurs at elevated temperatures to facilitate the conversion.
  • Solvent: An inert solvent like dichloromethane may be used to dissolve the reactants.
  • Duration: Reaction time varies depending on the scale but generally lasts several hours.

Industrial Production Methods

For large-scale synthesis, the process is optimized for efficiency and yield while adhering to safety standards. Key aspects include:

Large-Scale Chlorination

  • Industrial-grade thionyl chloride is used.
  • Reaction vessels are equipped with temperature control systems to ensure consistent results.

Continuous Monitoring

  • Parameters such as temperature, pressure, and reactant concentration are monitored in real-time.

Purification Techniques

Advanced techniques like column chromatography or crystallization are employed to remove impurities. Rigorous quality control ensures the final product meets pharmaceutical-grade standards.

Alternative Synthetic Approaches

While the chlorination method is widely used, alternative approaches may involve different starting materials or reagents:

Example: Modification of Pyrimidine Derivatives

In some cases, pyrimidine derivatives are modified using phosphorus oxychloride ($$POCl_3$$) and triethylamine for selective chlorination at specific positions. This method can be adapted for synthesizing related compounds.

Comparison of Methods

Below is a comparison of the two main synthetic approaches:

Method Starting Material Reagent Advantages Disadvantages
Chlorination with Thionyl Chloride 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid Thionyl Chloride ($$SOCl_2$$) High yield; straightforward process Requires careful handling of $$SOCl_2$$
Phosphorus Oxychloride Method Pyrimidine derivatives Phosphorus oxychloride ($$POCl_3$$) + Triethylamine Selective chlorination; versatile Lower yields; complex purification

Purification Process

Purification is critical to ensure the compound's quality for pharmaceutical applications:

  • Distillation: Used for separating volatile impurities.
  • Recrystallization: Involves dissolving the crude product in a solvent and cooling it to precipitate pure crystals.
  • Chromatography: Advanced methods like silica gel column chromatography may be employed for fine purification.

Research Findings

Recent studies highlight the importance of optimizing reaction conditions:

  • Temperature control significantly impacts yield and purity.
  • Using catalysts such as triethylamine can enhance reaction specificity.
  • Advanced monitoring systems improve scalability and reproducibility.

Data Table: Key Parameters in Synthesis

Parameter Value/Condition
Starting Material 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid
Chlorinating Agent Thionyl Chloride ($$SOCl_2$$)
Reaction Temperature Elevated (50–80°C)
Purification Method Distillation/Recrystallization
Yield Typically >80%

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic or neutral conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Hydrolysis: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.

    Oxidation: Sulfoxides or sulfones of the methylthio group.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving chlorination and substitution reactions. For instance, a method for preparing related pyrimidine derivatives emphasizes the importance of controlling reaction conditions to avoid sensitization impurities, which can pose health risks during handling . The synthesis typically involves starting materials like 4-chloro-2-methylthiopyrimidine, which undergoes chlorination and methoxylation to yield the desired product.

Antitumor Activity

Research indicates that pyrimidine derivatives, including 6-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride, exhibit significant antitumor properties. A study highlighted the synthesis of various pyrimidine carboxamides that showed promising activity against cancer cell lines, indicating that modifications at the pyrimidine core can enhance biological efficacy .

Kinase Inhibition

Another significant application is in the development of kinase inhibitors. The compound serves as a scaffold for synthesizing derivatives that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer . The structure-activity relationship (SAR) studies show that specific substitutions on the pyrimidine ring can lead to enhanced inhibitory activity against CDK2 .

Antitubercular Activity

A notable case study involved the synthesis of 6-dialkylaminopyrimidine carboxamides, where researchers evaluated their antitubercular activity. The study found that specific modifications to the pyrimidine structure significantly impacted their efficacy against Mycobacterium tuberculosis, suggesting that similar modifications could be applied to this compound to enhance its pharmacological profile .

Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various analogues of pyrimidine derivatives, assessing their biological activities across different targets. This analysis revealed critical insights into how substituents on the pyrimidine ring influence both potency and selectivity for specific biological targets .

Data Tables

The following tables summarize key findings related to the biological activities and synthetic routes of this compound.

Compound Biological Activity IC50 Value (µM) Reference
This compoundCDK2 Inhibition15
6-Dialkylaminopyrimidine CarboxamidesAntitubercular20
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidinesAntitumor10

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl Chloride

  • Structural Difference : The methylsulfonyl (-SO₂Me) group replaces the methylsulfanyl (-SMe) in the target compound.
  • Reactivity and Stability : The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride compared to the sulfanyl analog. This increases susceptibility to hydrolysis, necessitating stringent moisture-free handling .
  • Safety Profile: The sulfonyl derivative exhibits significant aquatic toxicity and requires precautions to prevent environmental release. Its higher polarity may reduce solubility in nonpolar solvents compared to the sulfanyl variant .

6-Chloro-2-(methylsulfanyl)-4-pyrimidinamine

  • Functional Group Variation : The carbonyl chloride is replaced by an amine (-NH₂).
  • Reactivity : The amine group is nucleophilic, enabling participation in coupling or alkylation reactions, unlike the electrophilic carbonyl chloride. This derivative is less reactive toward acylating agents but may serve as a building block for heterocyclic expansions.
  • Spectral Data : Infrared (IR) spectroscopy of the amine (recorded as a KBr disc) reveals N-H stretches (~3300 cm⁻¹) and C-S vibrations (600–700 cm⁻¹), contrasting with the target compound’s C=O (1750–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate

  • Structural Complexity: This annulated derivative incorporates fused thiopyran and thieno rings, extending conjugation.
  • Reactivity: The ester group (-COOR) is less reactive than the carbonyl chloride, making it suitable for controlled synthetic steps.

Data Tables

Table 1: Functional Group Impact on Reactivity and Spectral Features

Compound Key Functional Groups Reactivity Profile Notable IR Features (cm⁻¹)
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride Cl, -SMe, -COCl Electrophilic acylation, hydrolysis-prone C=O (1750–1820), C-Cl (550–850)
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride Cl, -SO₂Me, -COCl Enhanced electrophilicity, polar solvent affinity S=O (1050–1200), C=O (1750–1820)
6-Chloro-2-(methylsulfanyl)-4-pyrimidinamine Cl, -SMe, -NH₂ Nucleophilic substitution, coupling reactions N-H (~3300), C-S (600–700)
Annulated ester derivative -SMe, ester, fused rings Ester hydrolysis, stabilized conjugation Ester C=O (1720–1760), C-S (600–700)

Biological Activity

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H7ClN2O2SC_7H_7ClN_2O_2S. The compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chloro and methylsulfanyl groups enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition of critical cellular pathways involved in disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against several bacterial strains, showing effective inhibition. The mechanism often involves interference with bacterial cell wall synthesis or function, although specific pathways remain under investigation .

Anticancer Properties

Significant studies have focused on the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, such as MDA-MB-435, with an IC50 value indicating effective proliferation inhibition at low concentrations .

Case Study: MDA-MB-435 Cell Line

A detailed study evaluated the compound's effects on the MDA-MB-435 human breast cancer cell line:

  • Concentration: 10 µM
  • Effect: Induced microtubule depolymerization and apoptosis.
  • IC50: Approximately 19 nM, indicating high potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the pyrimidine core and substituents have been systematically studied:

  • Chloro Group: Essential for maintaining biological activity.
  • Methylthio Group: Enhances lipophilicity and cellular uptake.

Table 1 summarizes key findings from SAR studies:

Compound VariationBiological ActivityIC50 Value (nM)
Original CompoundAnticancer19
Chloro Substituted VariantReduced activity>500
Methylthio Modified VariantEnhanced antimicrobial25

Therapeutic Applications

The ongoing research into the therapeutic applications of this compound includes:

  • Infectious Diseases: Potential use as an antimicrobial agent against resistant strains.
  • Cancer Therapy: Investigated as a lead compound for developing new anticancer drugs.

Q & A

Basic: What are the recommended safety protocols for handling 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride in laboratory settings?

Answer:

  • Protective Measures : Wear gloves, protective eyewear, lab coats, and masks to avoid skin/eye contact and inhalation .
  • Ventilation : Use fume hoods or gloveboxes when generating toxic vapors (e.g., during chlorination reactions) .
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste disposal services to mitigate environmental risks .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Chlorination of Pyrimidine Esters : React methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate with phosphoryl chloride (POCl₃) under reflux to replace the ester group with a carbonyl chloride .
  • Condensation-Cyclization : Use 4-chlorobenzaldehyde and aminopyridine precursors with Pd/Cu catalysts in DMF or toluene to construct the pyrimidine core .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Answer:

  • Catalyst Selection : Palladium or copper catalysts enhance cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintain reflux conditions (e.g., 80–110°C) for chlorination steps to minimize side products .

Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and methylsulfanyl group integration .
  • IR Spectroscopy : Identifies carbonyl chloride (C=O stretch ~1750 cm⁻¹) and C-S bonds .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's reactivity in different solvents?

Answer:

  • Control Experiments : Replicate reactions in solvents like DMSO, THF, and acetonitrile to isolate solvent-specific effects .
  • Computational Modeling : Use DFT calculations to predict solvation energies and transition states, reconciling experimental discrepancies .

Advanced: How can computational chemistry be applied to predict the biological activity of this compound?

Answer:

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock .
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants) with bioactivity data to guide structural modifications .

Basic: What are the critical steps in purifying this compound post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate impurities .
  • Recrystallization : Dissolve in hot dichloromethane and cool to obtain high-purity crystals (>97%) .

Advanced: What role does the methylsulfanyl group play in the compound’s electronic properties, and how can this be experimentally determined?

Answer:

  • Electron-Withdrawing Effects : The -SMe group stabilizes the pyrimidine ring via resonance.
  • Experimental Validation :
    • X-ray Crystallography : Resolve bond lengths and angles to assess resonance stabilization .
    • Cyclic Voltammetry : Measure redox potentials to quantify electronic effects .

Advanced: How to design a kinetic study to investigate the hydrolysis stability of the carbonyl chloride group?

Answer:

  • pH-Dependent Studies : Monitor hydrolysis rates in buffered solutions (pH 2–10) using HPLC .
  • Isotopic Labeling : Track ¹⁸O incorporation into hydrolysis products via mass spectrometry .

Basic: What are the common intermediates in the synthesis of this compound, and how are they characterized?

Answer:

  • Methyl Ester Precursor : Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 6311-74-6) is confirmed via melting point (82–86°C) and ¹H NMR .
  • Ammonium Salts : Intermediate hydrazides are identified by FT-IR (N-H stretches ~3300 cm⁻¹) and elemental analysis .

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